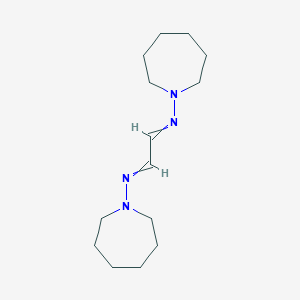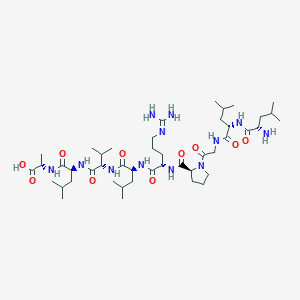![molecular formula C15H13ClO B14186880 1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene CAS No. 838828-14-1](/img/structure/B14186880.png)
1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C15H13ClO It is a chlorinated derivative of benzene, featuring a phenylprop-2-en-1-yl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-chloro-2-hydroxybenzene with 1-phenylprop-2-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The phenylprop-2-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of chlorinated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is not well-documented. its effects are likely mediated through interactions with cellular proteins and enzymes, leading to alterations in biochemical pathways. The compound’s chlorinated aromatic structure may enable it to interact with hydrophobic regions of proteins, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-[(2-methyl-2-propenyl)oxy]benzene: Similar structure but with a methyl group instead of a phenyl group.
1-Chloro-4-[(2-methyl-2-propenyl)oxy]benzene: Similar structure but with the chlorine atom in a different position.
1-Chloro-2-[(4-nitrophenoxy)methyl]benzene: Similar structure but with a nitro group attached to the phenyl ring.
Uniqueness
1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene is unique due to the presence of both a chlorine atom and a phenylprop-2-en-1-yl group, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
838828-14-1 |
|---|---|
Molekularformel |
C15H13ClO |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
1-chloro-2-(1-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13ClO/c1-2-14(12-8-4-3-5-9-12)17-15-11-7-6-10-13(15)16/h2-11,14H,1H2 |
InChI-Schlüssel |
UGFRRWXWDNPIHD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C1=CC=CC=C1)OC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)




methanone](/img/structure/B14186855.png)

![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)



![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
